Triptocalline A

描述

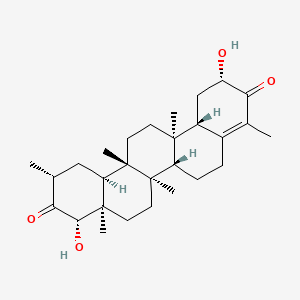

三尖杉碱A是一种天然产物,属于一类称为三尖杉醌的化合物。它通常存在于植物三尖杉(Tripterygium wilfordii Hook.f.)的根部。这种化合物通常以白色晶体或无色油状液体的形式存在。 它在室温下不溶于水,但可以溶解在乙醇、醚和苯等有机溶剂中 .

准备方法

合成路线和反应条件: 三尖杉碱A的合成涉及多个步骤,从简单的有机分子开始。具体的合成路线可能有所不同,但通常包括形成核心醌结构,然后进行特定的官能团修饰以获得最终产物。反应条件通常涉及使用催化剂、控制温度和特定的溶剂来促进所需的化学转化。

工业生产方法: 三尖杉碱A的工业生产通常涉及从三尖杉(Tripterygium wilfordii Hook.f.)根部提取该化合物。该过程包括研磨植物材料,然后使用有机溶剂(如氯仿、二氯甲烷或乙酸乙酯)进行溶剂提取。 然后通过各种色谱技术对提取物进行纯化,以分离出纯的三尖杉碱A .

化学反应分析

反应类型: 三尖杉碱A会发生多种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常使用高锰酸钾或三氧化铬等氧化剂。

还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

常用试剂和条件:

氧化: 高锰酸钾、三氧化铬和其他强氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

取代: 卤素、亲核试剂和其他反应性物质。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,三尖杉碱A的氧化会导致醌衍生物的形成,而还原会导致氢醌衍生物的形成 .

科学研究应用

三尖杉碱A在科学研究中具有广泛的应用,包括:

化学: 用作研究醌化学及其反应性的模型化合物。

生物学: 研究其潜在的生物活性,包括抗炎和抗癌特性。

医学: 研究其潜在的治疗效果,尤其是在糖尿病和癌症的治疗中。

作用机制

三尖杉碱A的作用机制涉及它与特定分子靶点和途径的相互作用。已证明它能抑制醛糖还原酶,这种酶参与葡萄糖代谢的多醇途径。这种抑制可以帮助减少晚期糖基化终产物的形成,这些终产物与糖尿病并发症有关。 此外,已发现三尖杉碱A通过影响各种信号通路(包括NF-κB通路)诱导癌细胞凋亡 .

类似化合物:

三尖杉酮: 另一种具有类似生物活性的醌类化合物。

芒果苷: 一种具有抗糖尿病和抗癌特性的黄酮苷。

雷格醇A: 一种具有潜在治疗效果的三萜类化合物。

三尖杉碱A的独特性: 三尖杉碱A因其独特的结构特征以及对醛糖还原酶的强抑制作用而独一无二。 这使得它成为研究糖尿病并发症机制以及开发新的治疗剂的宝贵化合物 .

相似化合物的比较

Tingenone: Another quinone compound with similar biological activities.

Mangiferin: A xanthone glycoside with anti-diabetic and anti-cancer properties.

Regeol A: A triterpenoid with potential therapeutic effects.

Uniqueness of Triptocalline A: this compound is unique due to its specific structural features and its potent inhibitory effects on aldose reductase. This makes it a valuable compound for studying the mechanisms of diabetic complications and for developing new therapeutic agents .

属性

IUPAC Name |

(2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h15,18-21,24,29,32H,7-14H2,1-6H3/t15-,18-,19+,20+,21-,24-,25+,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGCGHAFZPEHIC-OIOGIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2(CCC4(C3CCC5=C(C(=O)C(CC54)O)C)C)C)C)(C(C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4([C@@H]3CCC5=C(C(=O)[C@H](C[C@H]54)O)C)C)C)C)([C@@H](C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112487 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-10-3 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the known biological activity of Triptocalline A?

A1: this compound, along with other compounds, was found to exhibit an inhibitory effect on rat lens aldose reductase []. Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in complications associated with diabetes.

Q2: What is the structural difference between this compound and Triptocalline B?

A2: While the abstract mentioning this compound [] does not provide its structure, it does mention that this compound is a known compound. Triptocalline B, a novel norfriedelane-type triterpenoid, was isolated and characterized in a separate study []. Without the structure of this compound, it is impossible to pinpoint the exact structural differences between the two.

Q3: Besides its activity on aldose reductase, are there any other reported biological activities for this compound?

A3: The provided abstracts focus solely on the aldose reductase inhibitory activity of this compound []. Further research is needed to ascertain its potential effects on other biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)